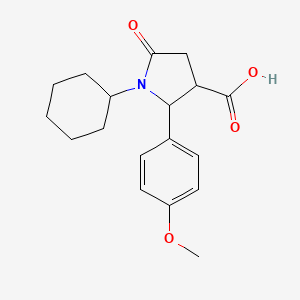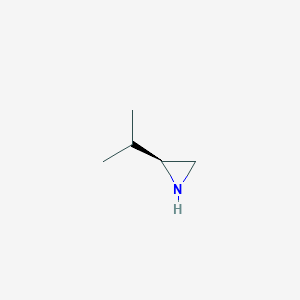
1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a cyclohexyl group, a 4-methoxyphenyl group, and a 5-oxopyrrolidine-3-carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a cyclohexyl ring, a phenyl ring with a methoxy group at the 4-position, and a 5-oxopyrrolidine-3-carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has the properties common to complex organic compounds, such as being solid at room temperature, having a specific melting point and boiling point, and being soluble in certain organic solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Pyrroles, like our compound of interest, have significant applications in pharmaceuticals. The cyano group in 3-cyanopyrroles can be readily converted to other functional groups, making them versatile building blocks for drug synthesis. Researchers explore this compound’s potential as a scaffold for designing novel drugs with anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidative properties .
Sustainable Synthesis Routes
Efficient and sustainable synthetic routes are essential for drug discovery. The one-pot multicomponent synthesis of 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines demonstrates high atom efficiency. Water is the only molecule lost during the reaction, emphasizing its green chemistry aspects. This method provides a practical entry point for pyrrole scaffolds suitable for further functionalization .
Bioactive Compound Synthesis
Researchers can leverage 3-cyanopyrroles to synthesize bioactive compounds. By modifying the cyano handle, they can tailor the resulting molecules for specific biological targets. This versatility allows for the concise preparation of diverse pyrrole-based drug candidates .
Materials Science
Beyond medicinal applications, pyrroles find use in materials science. Researchers explore their properties for designing functional materials, such as conducting polymers, sensors, and catalysts. The unique structure of 3-cyanopyrroles may contribute to novel materials with desirable properties .
Catalysis
While our compound itself may not serve as a catalyst, understanding its reactivity and functional groups can inspire the design of new catalytic systems. For instance, Hafnium(IV) chloride supported on activated carbon (HfCl4/C) has been used as a catalyst for parallel synthesis of benzimidazoles. Exploring similar catalysts based on pyrrole derivatives could lead to innovative catalytic processes .
Chemical Education and Research
Studying the synthesis and reactivity of 3-cyanopyrroles contributes to chemical education and fundamental research. It provides insights into reaction mechanisms, substrate scope, and functional group transformations. Researchers can use this knowledge to inspire future discoveries and enhance chemical education programs .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-23-14-9-7-12(8-10-14)17-15(18(21)22)11-16(20)19(17)13-5-3-2-4-6-13/h7-10,13,15,17H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGZVUJEWGPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)N2C3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2473417.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2473422.png)





![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)
![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)
